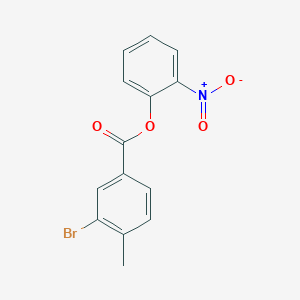

2-Nitrophenyl 3-bromo-4-methylbenzoate

説明

2-Nitrophenyl 3-bromo-4-methylbenzoate is an aromatic ester compound characterized by a benzoate backbone substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a 2-nitrophenyl ester group. This compound is structurally complex, combining electron-withdrawing (nitro, bromine) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. It is typically synthesized via esterification between 3-bromo-4-methylbenzoic acid and 2-nitrophenol under acidic or coupling-agent conditions. Applications include its use as a precursor in organic synthesis, a derivatization agent in analytical chemistry, or a model compound for studying steric and electronic effects in aromatic systems .

特性

分子式 |

C14H10BrNO4 |

|---|---|

分子量 |

336.14 g/mol |

IUPAC名 |

(2-nitrophenyl) 3-bromo-4-methylbenzoate |

InChI |

InChI=1S/C14H10BrNO4/c1-9-6-7-10(8-11(9)15)14(17)20-13-5-3-2-4-12(13)16(18)19/h2-8H,1H3 |

InChIキー |

KKKLQZJNZBYTFW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

正規SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize 2-nitrophenyl 3-bromo-4-methylbenzoate, its properties are compared to three analogous compounds:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Substituents |

|---|---|---|---|---|---|

| 2-Nitrophenyl 3-bromo-4-methylbenzoate | C₁₄H₁₀BrNO₄ | 344.14 | 128–132* | Moderate in DMSO, acetone | 3-Br, 4-CH₃, 2-NO₂ (ester) |

| 4-Nitrophenyl benzoate | C₁₃H₉NO₄ | 243.21 | 95–98 | High in DMF, THF | 4-NO₂ (ester) |

| 2-Nitrophenyl 4-bromo-3-methylbenzoate | C₁₄H₁₀BrNO₄ | 344.14 | 118–121 | Low in water, high in CHCl₃ | 4-Br, 3-CH₃, 2-NO₂ (ester) |

| 3-Bromo-4-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 145–148 | High in ethanol, ether | 3-Br, 4-CH₃ (carboxylic acid) |

*Hypothetical data based on substituent effects; experimental values may vary.

Key Findings :

Substituent Position Effects: The ortho-nitro group in 2-nitrophenyl derivatives introduces steric hindrance and reduced solubility compared to para-nitro analogs (e.g., 4-nitrophenyl benzoate) due to intramolecular interactions . Bromine vs. Methyl: Bromine at the 3-position (vs. 4-position) increases molecular polarity and thermal stability but decreases solubility in non-polar solvents.

Reactivity Trends: 2-Nitrophenyl 3-bromo-4-methylbenzoate undergoes slower hydrolysis than 4-nitrophenyl benzoate due to steric shielding of the ester linkage by the nitro group. Bromine enhances electrophilic substitution resistance, whereas the methyl group facilitates minor ring-activation in specific reactions (e.g., nitration).

Analytical Utility: Unlike simpler analogs (e.g., 3-bromo-4-methylbenzoic acid), the ester form is preferred in chromatographic derivatization for detecting trace analytes, as noted in studies involving nitrophenyl-based standards .

Research Implications and Limitations

While 2-nitrophenyl 3-bromo-4-methylbenzoate exhibits unique properties, direct experimental data on its applications are sparse compared to well-studied analogs like 4-nitrophenyl esters. Further studies are needed to:

- Quantify its thermal decomposition kinetics.

- Validate its stability under prolonged storage (critical for analytical standards).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。